Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-derived tetrahydropyrimidine (THPM) scaffold featuring a chloromethyl group at the C-6 position and a 2-ethoxyphenyl substituent at the C-4 position. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from common para-substituted analogs.
Properties
IUPAC Name |
methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-3-22-11-7-5-4-6-9(11)13-12(14(19)21-2)10(8-16)17-15(20)18-13/h4-7,13H,3,8H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXRYGXZICJDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=O)N2)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1260917-13-2) is a synthetic compound belonging to the class of pyrimidines. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant case studies.
Molecular Formula: C₁₅H₁₇ClN₂O₄
Molecular Weight: 324.76 g/mol
Structure: The compound features a pyrimidine ring substituted with a chloromethyl group and an ethoxyphenyl moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1260917-13-2 |
| Molecular Weight | 324.76 g/mol |
| Molecular Formula | C₁₅H₁₇ClN₂O₄ |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In a study evaluating antibacterial activity against Gram-positive and Gram-negative bacteria, compounds with structural similarities displayed minimum inhibitory concentrations (MIC) ranging from 0.3 to 8.5 µM against pathogens like Escherichia coli and Pseudomonas aeruginosa .
Anticancer Potential
The compound's structure suggests potential anticancer activity due to its ability to inhibit certain enzymes involved in cancer cell proliferation. Research has indicated that similar pyrimidine derivatives can act as inhibitors of fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may induce apoptosis in cancer cells and reduce tumor growth .
Study on Antibacterial Properties
A recent study focused on synthesizing various dihydropyrimidines and assessing their antibacterial properties. The results showed that specific derivatives exhibited strong activity against Staphylococcus aureus and E. coli, with some compounds achieving MIC values lower than standard antibiotics . This underscores the potential of this compound as a lead compound for developing new antimicrobial agents.
Investigation into Antitumor Activity
In another investigation, the antitumor effects of related tetrahydropyrimidine compounds were assessed in vitro using human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and mitochondrial dysfunction . Such findings highlight the therapeutic potential of this compound in cancer treatment.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly neurological and cardiovascular conditions. Its unique molecular structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Anticancer Properties
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that certain substitutions enhance the compound's ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways.
| Cell Line | IC50 Value (µg/mL) | Substituent |
|---|---|---|
| HepG2 | 5.351 - 18.69 | Halogen groups |
Agricultural Chemistry
Development of Agrochemicals
Methyl 6-(chloromethyl)-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is utilized in the formulation of agrochemicals. Its application contributes to the development of effective pesticides and herbicides that improve crop yield while minimizing environmental impact.
Biochemical Research
Enzyme Inhibition Studies
This compound is employed in studies related to enzyme inhibition, particularly targeting enzymes involved in carbohydrate metabolism. The inhibition of alpha-amylase has been investigated with IC50 values ranging from 6.539 to 11.27 µM, indicating its potential utility in managing diabetes by slowing carbohydrate absorption.
| Enzyme | IC50 Value (µM) |
|---|---|
| Alpha-Amylase | 6.539 - 11.27 |
Material Science
Novel Material Development
The compound is explored for its potential in creating materials with unique properties such as improved thermal stability and mechanical strength. These characteristics are beneficial for various industrial applications where durability and resilience are paramount.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activities of this compound. The following table summarizes how different substituents influence its biological properties:
| Substituent | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Para-fluoro | Highest radical scavenging | 6.261 |
| Meta-chloro | Best alpha-amylase inhibitor | 6.539 |
| Meta-fluoro | Highest cytotoxicity | Variable |
Comparison with Similar Compounds
Substituent Variations at C-4 Position
The C-4 aryl substituent significantly influences biological activity and physicochemical properties. Key comparisons include:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-ethoxyphenyl group (target) provides steric hindrance and moderate electron donation compared to para-substituted analogs like 4-hydroxyphenyl () or 4-bromophenyl (). Para-substituted derivatives often show stronger anticancer activity due to better binding affinity with target proteins .
- Ortho vs.
Substituent Variations at C-6 Position
The C-6 chloromethyl group differentiates the target compound from methyl, bromomethyl, or methoxymethyl analogs:
- Chloromethyl vs. Bromomethyl : Chloromethyl groups are more electronegative, enhancing reactivity in cross-coupling or functionalization reactions compared to bromomethyl analogs .
- Methoxymethyl : Methoxymethyl groups (e.g., in ) improve aqueous solubility but reduce anticancer potency compared to halogenated analogs .
Physicochemical and Drug-Like Properties
- Drug-Likeness : In silico studies () suggest THPMs with chloromethyl groups meet Lipinski’s rules but may require optimization for metabolic stability .
Q & A
Q. What synthetic routes are commonly employed to prepare substituted tetrahydropyrimidine carboxylates like this compound?
The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinones (DHPMs) and their derivatives. For example, ethyl 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized via a one-pot condensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions . For the target compound, introducing the chloromethyl group at position 6 may require post-synthetic modifications, such as halogenation of a pre-formed DHPM scaffold. Optimization of reaction parameters (e.g., solvent, temperature, and catalyst) is critical to achieving regioselectivity, as seen in studies where regioselectivity was influenced by steric and electronic factors .
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate was characterized via SC-XRD, revealing a puckered tetrahydropyrimidine ring and hydrogen-bonding networks stabilizing the crystal lattice . Complementary techniques include / NMR for verifying substituent positions and elemental analysis for validating purity (e.g., 63.99% C, 4.89% H, 11.41% N in a related compound) .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of substituents in DHPM derivatives during synthesis?
Regioselectivity in DHPM synthesis is governed by the interplay of steric hindrance and electronic effects. For instance, in the synthesis of ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, bulky substituents at position 3 shifted reaction pathways toward less sterically hindered sites . The chloromethyl group in the target compound may alter electron density at position 6, affecting reactivity in downstream modifications (e.g., nucleophilic substitutions). Computational modeling (DFT) could further predict regiochemical outcomes .
Q. What strategies can mitigate low yields in multi-step syntheses of chloromethyl-substituted DHPMs?
Low yields (e.g., 39% in a related dihydropyrimidine synthesis ) often arise from competing side reactions or poor solubility. Strategies include:
- Catalyst optimization : Use of Lewis acids (e.g., FeCl) to enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Stepwise purification : Column chromatography or recrystallization (e.g., ethyl acetate/ethanol mixtures ) isolates intermediates.
- Microwave-assisted synthesis : Reduces reaction time and improves yield .
Q. How does the chloromethyl group impact the compound’s stability under varying pH and temperature conditions?
The chloromethyl group introduces hydrolytic sensitivity, particularly under basic conditions. Stability studies on similar compounds (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) showed degradation via nucleophilic substitution at elevated temperatures (>60°C) . Accelerated stability testing (40°C/75% RH) combined with HPLC monitoring can identify degradation pathways. Protective strategies, such as formulating as a salt or using stabilizing excipients, may enhance shelf life .
Q. What analytical methods are suitable for quantifying trace impurities in this compound?
- HPLC-MS : Detects impurities at ppm levels and identifies structural analogs.
- GC-FID : Quantifies volatile byproducts from synthetic steps.
- ICP-OES : Monitors residual metal catalysts (e.g., Pd, Cu) .
For example, a related study achieved 98.5% purity using reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
Methodological Considerations
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
SC-XRD data reveal conformational flexibility and intermolecular interactions critical for ligand-receptor binding. In methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, the flattened boat conformation of the tetrahydropyrimidine ring and hydrogen-bonding motifs (C–H···O) were linked to antibacterial activity . Modifying the chloromethyl group could alter packing efficiency and solubility, impacting bioavailability.
Q. What computational tools are effective in predicting the compound’s physicochemical properties?
- LogP calculation : Software like ACD/Labs predicts lipophilicity, crucial for membrane permeability.
- Molecular docking : AutoDock Vina assesses binding affinity to biological targets (e.g., dihydrofolate reductase).
- ADMET prediction : SwissADME evaluates toxicity and metabolic stability .
Contradictions and Data Gaps
- Yield discrepancies : Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate reported 39% yield , while similar protocols achieved >70% with optimized conditions . This highlights the need for protocol standardization.
- Safety data : Limited toxicity data exist for chloromethyl-substituted DHPMs. While Safety Data Sheets (SDS) for analogs emphasize handling precautions (e.g., P210: "Keep away from heat/sparks/open flames" ), targeted studies on ecotoxicity and mutagenicity are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
